molecular formula C26H22N4O6 B2784389 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358438-57-9

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2784389
CAS RN: 1358438-57-9
M. Wt: 486.484
InChI Key: WVRSUYMYZOTQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O6 and its molecular weight is 486.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs have been explored for their antitumor activities. For example, compounds exhibiting potent antitumor properties were synthesized and tested against a panel of 11 cell lines, showcasing the therapeutic potential of 1,2,4-oxadiazole derivatives in cancer treatment (Maftei et al., 2013).

Efficient Synthesis Using Carbon Dioxide

Research has been conducted on the efficient synthesis of quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide, using cesium carbonate as a catalyst. This synthesis approach is significant for the development of key intermediates in drug synthesis, demonstrating an environmentally friendly methodology (Patil et al., 2008).

Inhibitors of VEGFR2

A series of 4-alkoxyquinazoline derivatives containing the 1,3,4-oxadiazole scaffold were designed, synthesized, and tested for their inhibitory activities against various cell lines, highlighting their potential as novel inhibitors of VEGFR2. This research illustrates the applicability of such compounds in developing new anticancer agents (Qiao et al., 2015).

Discovery of Novel HPPD Inhibitors

The discovery and synthesis of novel pyrazole-quinazoline-2,4-dione hybrids as potent inhibitors of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) were explored. This study contributes to the field of herbicide discovery, providing insights into resistant weed control and highlighting the broader applicability of quinazoline derivatives in agriculture (He et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "2-methoxybenzylamine", "3,4-dimethoxybenzaldehyde", "hydrazine hydrate", "sodium methoxide", "acetic anhydride", "sodium hydroxide", "acetic acid", "sulfuric acid", "sodium nitrite", "sodium azide", "sodium borohydride", "phosphorus oxychloride", "triethylamine", "potassium carbonate", "palladium on carbon" ], "Reaction": [ "Synthesis of 2-methoxybenzylamine from 2-methoxybenzaldehyde and hydrazine hydrate using sulfuric acid as a catalyst", "Synthesis of 2-nitrobenzaldehyde from 2-methoxybenzaldehyde and nitric acid", "Reduction of 2-nitrobenzaldehyde to 2-nitrobenzyl alcohol using sodium borohydride", "Synthesis of ethyl 2-nitrobenzoate from 2-nitrobenzyl alcohol, ethyl acetoacetate, and acetic anhydride using sulfuric acid as a catalyst", "Synthesis of 2-nitrobenzoyl chloride from ethyl 2-nitrobenzoate and phosphorus oxychloride", "Synthesis of 2-(2-nitrophenyl)hydrazine from 2-nitrobenzoyl chloride and hydrazine hydrate", "Synthesis of 2-(2-amino-5-nitrophenyl)oxazole from 2-(2-nitrophenyl)hydrazine and sodium acetate in acetic acid", "Synthesis of 3,4-dimethoxybenzaldehyde from 3,4-dimethoxybenzene and sodium nitrite in acetic acid", "Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine from 3,4-dimethoxybenzaldehyde and sodium azide in the presence of triethylamine", "Synthesis of 3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione from ethyl 2-nitrobenzoate, 2-methoxybenzylamine, and potassium carbonate using palladium on carbon as a catalyst", "Coupling of 3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione and 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine to form the final product '7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione'" ] }

CAS RN

1358438-57-9

Molecular Formula

C26H22N4O6

Molecular Weight

486.484

IUPAC Name

7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O6/c1-33-20-7-5-4-6-17(20)14-30-25(31)18-10-8-16(12-19(18)27-26(30)32)24-28-23(29-36-24)15-9-11-21(34-2)22(13-15)35-3/h4-13H,14H2,1-3H3,(H,27,32)

InChI Key

WVRSUYMYZOTQIV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5OC)OC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.